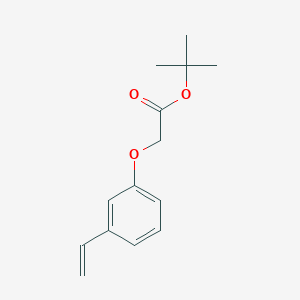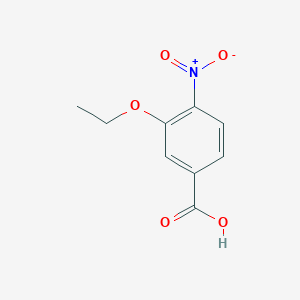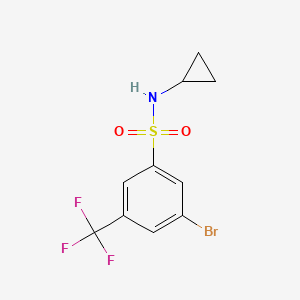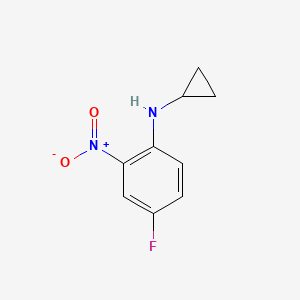![molecular formula C16H26N2O B1370987 N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine CAS No. 1094804-69-9](/img/structure/B1370987.png)
N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine
Vue d'ensemble
Description
N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine is a useful research compound. Its molecular formula is C16H26N2O and its molecular weight is 262.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Characterizations in New Psychoactive Substances
A study focused on new psychoactive substances (NPS) that have emerged as 'research chemicals'. Among these, various arylcyclohexylamines, similar in structure to N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine, were synthesized and characterized. These compounds, which include derivatives like 3-MeO-PCP and 3-MeO-PCE, are perceived as ketamine-like dissociatives acting predominantly via NMDA receptor antagonism. The study provided extensive analytical characterizations using techniques like gas chromatography and mass spectrometry, highlighting their relevance in forensic and legislative contexts (Wallach et al., 2016).
Metabolic Activation of N-Hydroxy Arylamines and Heterocyclic Amines
Research on N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines, which are structurally related to this compound, was conducted. This study evaluated the bioactivation of these metabolites by human liver sulfotransferases. The findings indicated significant correlations with levels of thermostable phenol sulfotransferase activity, underscoring the potential role of these enzymes in activating carcinogenic substances (Chou et al., 1995).
Serotonin and Dopamine Receptor Activity
A study synthesized and tested N,N-Dialkylated monophenolic derivatives of trans-2-phenylcyclopropylamine, related to this compound, for central 5-hydroxytryptamine (5-HT, serotonin) and dopamine receptor activity. This research is significant for understanding the pharmacological profile of similar compounds, particularly their effects on neurotransmitter systems (Arvidsson et al., 1988).
Synthesis and Characterization of Bulky Alkylaminophenol Chelates
The synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines, structurally akin to this compound, was described in a study. These compounds are significant for coordination chemistry, especially for first-row transition metals. The study highlights the importance of these compounds for potential applications in responsive systems and their bioactivation potential (Olesiejuk et al., 2018).
Propriétés
IUPAC Name |
N-[3-[2-(aminomethyl)phenoxy]propyl]-N-methylcyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-18(15-8-3-4-9-15)11-6-12-19-16-10-5-2-7-14(16)13-17/h2,5,7,10,15H,3-4,6,8-9,11-13,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKHUSMKCLWWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=CC=C1CN)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



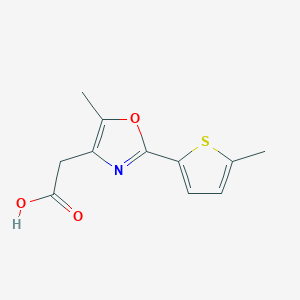

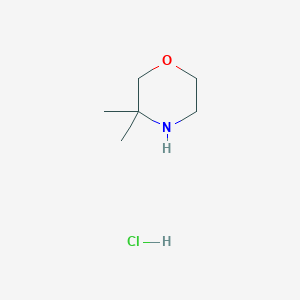

![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-amine](/img/structure/B1370918.png)
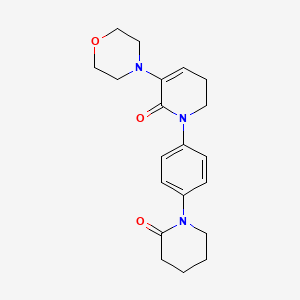


![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B1370929.png)
